N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O7/c1-23-8-3-4-9(11(7-8)24-2)14-17-18-15(26-14)16-13(20)10-5-6-12(25-10)19(21)22/h3-7H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAAIFSVKXWCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H12N4O7
- Molecular Weight : 360.282 g/mol
- CAS Number : 865286-83-5
Its structure features a nitrofuran moiety linked to an oxadiazole ring, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The nitrofuran component undergoes biotransformation in bacterial systems, leading to the generation of reactive intermediates that can exert antimicrobial effects. This mechanism is particularly relevant in the context of treating infections caused by resistant strains of bacteria.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL for certain derivatives, showcasing its potential as a lead compound in the development of new antimycobacterial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising results in cancer research. It has been identified as an antiproliferative agent capable of inhibiting the growth of various cancer cell lines. The specific mechanisms through which it exerts these effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Effects
The compound's structure allows it to modulate inflammatory responses. Studies have suggested that it can influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation. This property positions it as a potential candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural analogs and their variations:
| Compound Name | Core Heterocycle | Substituent 1 (Oxadiazole Position 5) | Substituent 2 (Carboxamide) | Key Differences |
|---|---|---|---|---|
| N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | 1,3,4-Oxadiazole | 2,4-Dimethoxyphenyl | 5-Nitrofuran | Reference compound |
| N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | 1,3,4-Oxadiazole | 4-Methoxyphenyl | 5-Nitrothiophene | Thiophene vs. furan; mono-methoxy |
| 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-oxadiazole-2-Carboxamide | 1,3,4-Oxadiazole | 4-Chloro-2-phenoxyphenyl | 4-Methylpyridin-2-yl | Chlorophenoxy and pyridine groups |
| N-5-Tetrazolyl-N′-aroylurea derivatives (e.g., 2h, 2j, 2m) | Tetrazole | Varied aryl groups (e.g., p-methoxy) | Aroylurea | Tetrazole core vs. oxadiazole |
Electronic and Physicochemical Implications
- Nitroheterocycle Substitution : Replacing the 5-nitrofuran in the target compound with a 5-nitrothiophene (as in ) introduces sulfur, which increases lipophilicity and alters electron-withdrawing effects due to sulfur’s polarizability .
- Core Heterocycle : Tetrazole-based analogs (–4) exhibit different hydrogen-bonding capabilities and ring strain compared to oxadiazoles, which may influence bioactivity profiles .
Bioactivity Trends in Analogous Compounds
- Oxadiazole Derivatives : The compound in lacks bioactivity data, but structurally similar oxadiazoles are often explored for antimicrobial or anticancer properties due to their rigid, planar structures .
- Tetrazole-Urea Hybrids : Compounds like N-5-tetrazolyl-N′-aroylureas () show potent plant growth-regulating activity, with substituents like p-methoxy or p-bromo enhancing auxin- or cytokinin-like effects .
- Nitrothiophene vs. Nitrofuran : While direct comparisons are absent, nitrothiophenes are generally more stable than nitrofurans under physiological conditions, which may affect their metabolic pathways .
Preparation Methods
Traditional Multi-Step Synthesis
The conventional approach involves four stages :
- Hydrazide Formation : Reacting aryl carboxylic acids with hydrazine hydrate to form acylhydrazides.
- Condensation : Coupling the acylhydrazide with 5-nitro-2-furaldehyde to form hydrazone intermediates.
- Cyclization : Treating the hydrazone with dehydrating agents (e.g., acetic anhydride, phosphoryl chloride) to form the 1,3,4-oxadiazole ring.
- Carboxamide Functionalization : Introducing the nitrofuran moiety via amide bond formation.
Key Reagents and Conditions :
Microwave-Assisted Synthesis
A modified approach employs microwave irradiation to accelerate reactions:
- Hydrazone Formation : 2,4-Dimethoxyphenyl acylhydrazide reacts with 5-nitro-2-furaldehyde under microwave conditions (60% power, 15 min).
- Cyclization : Oxadiazole ring closure achieved in 15–20 min vs. 3–6 hours in traditional methods.
Advantages :
- Reduced Reaction Time : 80% faster than conventional methods.
- Higher Purity : Minimizes side reactions due to rapid heating.
Critical Reaction Optimization
Role of Dehydrating Agents
The choice of dehydrating agent significantly impacts cyclization efficiency:
| Agent | Mechanism | Yield (%) | Selectivity |
|---|---|---|---|
| Acetic Anhydride | Acetylation followed by elimination | 60–75 | High |
| Phosphoryl Chloride | Phosphorylation and dehydration | 50–65 | Moderate |
| POCl₃ | In situ activation of carbonyl | 55–70 | Moderate |
Optimal Conditions :
Solvent Selection
Solvent polarity and boiling point influence reaction kinetics:
| Solvent | Boiling Point (°C) | Efficiency | Cost |
|---|---|---|---|
| 1,4-Dioxane | 101 | High | Low |
| Ethanol | 78 | Moderate | Low |
| Dichloromethane | 40 | Low | High |
Recommendations :
- 1,4-Dioxane : Ideal for CDI-mediated coupling reactions.
- Ethanol : Suitable for condensation steps due to low toxicity.
Case Studies and Variations
Nitrofuran Integration
The nitrofuran moiety is introduced via amide bond formation after oxadiazole synthesis:
- 5-Nitrofuran-2-carboxylic acid is activated using carbonyl diimidazole (CDI).
- Nucleophilic Attack : The 2,4-dimethoxyphenyl oxadiazol-2-amine reacts with activated acid.
- Reagents : 5-Nitrofuran-2-carboxylic acid, CDI, 1,4-dioxane.
- Yield : 7% for analogs with bulky substituents; 30% for simpler derivatives.
Substituent Effects
The 2,4-dimethoxyphenyl group enhances solubility but requires controlled reaction temperatures :
| Substituent | Challenge | Solution |
|---|---|---|
| 2,4-Dimethoxyphenyl | Steric hindrance in cyclization | Low-temperature (5–15°C) steps |
| Electron-rich aryl | Oxidative instability | Anhydrous, inert atmosphere |
Key Findings :
- Temperature Control : Reactions at 5–15°C minimize decomposition of nitrofuran.
- Catalysts : Acetic acid accelerates condensation without altering regioselectivity.
Industrial-Scale Considerations
Continuous Flow Systems
Advantages :
- Scalability : Linear amplification of batch processes.
- Safety : Reduced handling of hazardous reagents.
Challenges :
Q & A
Basic: What are the key steps and optimization strategies for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the condensation of 2,4-dimethoxyphenyl derivatives with nitrofuran precursors. Key steps include:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of a hydrazide intermediate under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Coupling reactions : Amide bond formation between the oxadiazole intermediate and 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt .
- Optimization : Critical parameters include temperature control (60–80°C for cyclization), pH adjustment during coupling (neutral to slightly basic), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm for dimethoxyphenyl and nitrofuran) and carbonyl groups (δ 165–170 ppm for the amide) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z calculated for C₁₉H₁₅N₃O₈S: 445.07) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in oxadiazole) .
Advanced: How do structural modifications (e.g., substituents on the oxadiazole or nitrofuran) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Nitrofuran moiety : Introduces redox-active properties, enabling interaction with microbial nitroreductases .
- Trifluoromethyl analogs : Substitution at the benzamide position (e.g., replacing nitro with CF₃) increases metabolic stability but may reduce potency .
Advanced: What experimental designs are recommended for evaluating its enzyme inhibition potential?
- Dose-response assays : Test against targets like α-glucosidase or lipoxygenase (LOX) using spectrophotometric methods (e.g., inhibition of p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) .
- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- Positive controls : Compare with known inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .
Advanced: How to resolve contradictions in bioactivity data across studies?
Discrepancies in reported IC₅₀ values may arise from:
- Assay variability : Differences in enzyme sources (e.g., microbial vs. mammalian LOX) or buffer conditions (pH, ionic strength) .
- Structural analogs : Subtle changes (e.g., methoxy vs. ethoxy groups) can drastically alter target affinity .
- Solution stability : Nitrofuran derivatives may degrade under prolonged assay conditions; use fresh DMSO stocks and confirm stability via HPLC .
Advanced: What computational approaches predict toxicity or target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with putative targets (e.g., MDMX or microbial nitroreductases) .
- Toxicity prediction : Tools like GUSAR assess acute toxicity based on QSAR models, identifying risks like hepatotoxicity from nitro groups .
- ADMET profiling : SwissADME predicts permeability (LogP ~2.5) and cytochrome P450 interactions .
Advanced: How to assess chemical stability and degradation pathways?
- Forced degradation studies : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines) .
- HPLC monitoring : Track degradation products (e.g., nitro group reduction to amine under acidic conditions) .
- Kinetic modeling : Determine half-life (t₁/₂) in buffer solutions at 25–40°C .
Advanced: What strategies enhance solubility or bioavailability?
- Prodrug design : Esterify the carboxamide group to improve intestinal absorption .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous solubility and sustained release .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
